molecular formula C11H17NO2S B14007350 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate

Katalognummer: B14007350
Molekulargewicht: 227.33 g/mol
InChI-Schlüssel: SBSYCUQZETYRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate typically involves the reaction of 4-methyl-1,3-thiazole with 2,2-dimethylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-thiazol-5-YL)ethyl 2,2-dimethylpropanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H17NO2S

Molekulargewicht

227.33 g/mol

IUPAC-Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H17NO2S/c1-8-9(15-7-12-8)5-6-14-10(13)11(2,3)4/h7H,5-6H2,1-4H3

InChI-Schlüssel

SBSYCUQZETYRJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)CCOC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.